Nadide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nadide Phosphate Monosodium (EVT-253216):

This chemical compound, also known as 2-(N,N-dimethylamino)-N-(methylphosphonomethyl)acetamide monosodium salt, has garnered attention for its potential therapeutic and industrial applications. Here are some specific areas of research:

- Enzyme Inhibition: Nadide exhibits inhibitory activity against various enzymes, including phosphodiesterases and protein kinases. This property makes it a potential candidate for treating diseases like cancer and inflammatory disorders. [Source: National Cancer Institute - ]

- Antimicrobial Activity: Studies suggest Nadide possesses antimicrobial properties against certain bacteria and fungi. This opens avenues for exploring its use as a disinfectant or in developing new antibiotics. [Source: Evitachem product page - ]

- Industrial Applications: Nadide's unique chemical properties make it valuable in various industrial processes. For example, it can be used as a flame retardant, a catalyst, or in the production of other chemicals. [Source: European Patent Office - ]

Research Conducted by Individuals Named Nadide:

Several individuals named Nadide contribute to scientific research across various fields. Notably, Dr. Nadide Aydin at the University of Portsmouth researches the role of Vitamin K-dependent proteins in the brain, potentially impacting neurological disorders. [Source: ResearchGate profile - ] Additionally, Dr. Nadide Ozdemir at the Turkish Atomic Energy Authority investigates animal nutrition and its impact on livestock health. [Source: ResearchGate profile - ]

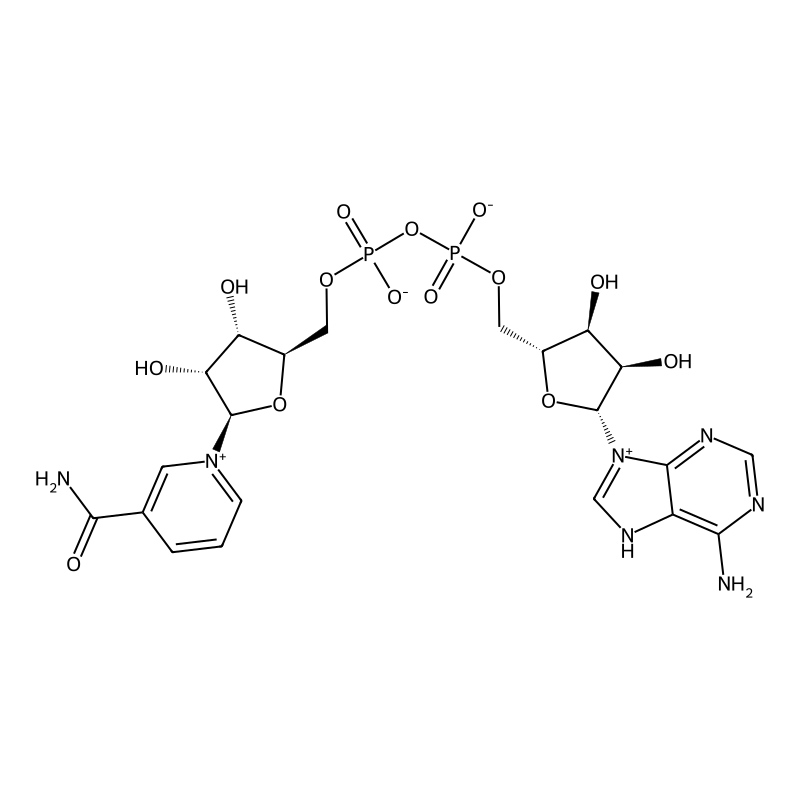

Nadide, also known as nicotinamide adenine dinucleotide, is a vital coenzyme found in all living cells. It consists of two nucleotides: one containing an adenine base and the other containing a nicotinamide base, linked by a pyrophosphate bond. The chemical formula for Nadide is and it has an average molecular weight of approximately 663.43 g/mol . This compound plays a crucial role in cellular metabolism, particularly in redox reactions where it acts as an electron carrier, cycling between its oxidized form (NAD) and reduced form (NADH) .

NAD+ functions as an electron carrier by undergoing reversible oxidation and reduction. When NAD+ accepts electrons, it becomes NADH. This change in the nicotinamide ring structure allows NAD+/NADH to participate in various redox reactions, transferring electrons between molecules [].

In cellular respiration, NAD+ accepts electrons from substrates like glucose, enabling their oxidation for energy production. The electrons carried by NADH are then transferred to the electron transport chain, ultimately leading to ATP synthesis [].

Nadide is primarily involved in redox reactions within metabolic pathways. The fundamental reaction can be summarized as follows:

In this reaction, the substrate donates two hydrogen atoms to NAD, resulting in the formation of NADH and releasing a proton into the solution . This reversible reaction allows Nadide to function continuously, facilitating various enzymatic processes through its dual forms. NAD acts as an oxidizing agent, while NADH serves as a reducing agent .

Nadide is integral to numerous biological processes, including:

- Energy Metabolism: It plays a crucial role in glycolysis and the citric acid cycle by facilitating the transfer of electrons during the oxidation of substrates.

- DNA Repair: NAD is involved in ADP-ribosylation reactions, which are critical for DNA repair mechanisms mediated by poly(ADP-ribose) polymerase enzymes .

- Cell Signaling: It participates in signaling pathways that regulate cellular responses to stress and inflammation.

Research indicates that levels of NAD decrease with age, potentially leading to various age-related diseases. Supplementation with NAD has shown promise in rejuvenating cellular functions and improving metabolic health in animal models .

Nadide can be synthesized through various biochemical pathways:

- De Novo Synthesis: This pathway begins with the amino acid tryptophan or aspartic acid, which undergoes several enzymatic transformations to produce quinolinic acid. This compound is then converted into nicotinic acid mononucleotide (NaMN), which ultimately leads to the formation of Nadide through a series of phosphorylation and amidation reactions .

- Salvage Pathway: In this pathway, nicotinic acid or nicotinamide can be directly converted into Nadide through phosphorylation processes involving specific kinases.

Both pathways highlight the versatility and essential nature of Nadide in cellular metabolism.

Nadide has a wide range of applications:

- Clinical Uses: It is utilized in treatments for conditions related to energy metabolism, such as diabetes and neurodegenerative diseases.

- Supplementation: As a dietary supplement, it is marketed for its potential anti-aging properties and ability to enhance energy levels.

- Research Tool: In biochemistry and molecular biology, Nadide serves as a crucial reagent for studying enzyme kinetics and metabolic pathways due to its role as an electron carrier.

Studies on Nadide interactions reveal its complex role in various biochemical processes:

- Enzyme Interactions: Nadide binds with numerous enzymes, particularly dehydrogenases and oxidoreductases, facilitating electron transfer during metabolic reactions .

- Protein Binding: The binding dynamics of Nadide can be assessed through fluorescence spectroscopy, which provides insights into changes in enzyme activity and redox states within cells .

- Therapeutic Potential: Research indicates that modulating NAD levels can influence cellular aging processes and improve health outcomes in age-related diseases .

Several compounds share structural or functional similarities with Nadide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinamide Mononucleotide | Contains nicotinamide | Precursor to Nadide; involved in nucleotide synthesis |

| Nicotinic Acid | Contains pyridine ring | Precursor for NAD synthesis; involved in metabolism |

| Flavin Adenine Dinucleotide | Contains riboflavin | Functions similarly but primarily in redox reactions |

| Adenosine Triphosphate | Contains adenosine | Main energy currency of the cell; different function |

Nadide's uniqueness lies in its dual role as both an electron carrier and a substrate for various enzymatic reactions critical for cellular metabolism, distinguishing it from these similar compounds.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant